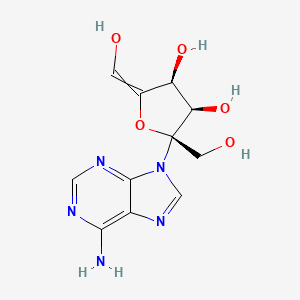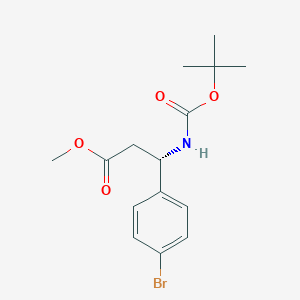
1-Phenylimidazolium trifluoromethanesulfonate
Overview
Description
1-Phenylimidazolium trifluoromethanesulfonate is a chemical compound with the molecular formula C10H9F3N2O3S and a molecular weight of 294.25 g/mol . It is known for its use in various chemical reactions and applications, particularly in the field of nucleic acid synthesis . The compound appears as a white to light yellow powder or crystal and is sensitive to air .
Preparation Methods
The synthesis of 1-Phenylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-phenylimidazole with trifluoromethanesulfonic acid. One common method includes dissolving 1-phenylimidazole in acetonitrile and adding trifluoromethanesulfonic acid under a nitrogen atmosphere . The reaction mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield. The compound is often stored under inert gas to prevent degradation .
Chemical Reactions Analysis
1-Phenylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used as a coupling agent in the synthesis of oligonucleotides.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s imidazolium core can be involved in redox processes under certain conditions.
Common reagents used in these reactions include acetonitrile, dimethylformamide (DMF), and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylimidazolium trifluoromethanesulfonate has several scientific research applications:
Nucleic Acid Synthesis: It is widely used as a coupling agent in the chemical synthesis of DNA and RNA oligonucleotides.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and yields.
Material Science: The compound is investigated for its role in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenylimidazolium trifluoromethanesulfonate primarily involves its role as a coupling agent in nucleic acid synthesis. It facilitates the formation of internucleotide bonds by activating the phosphoramidite group, allowing for efficient and high-yield synthesis of oligonucleotides . The compound interacts with the nucleoside phosphoramidite and promotes the formation of the phosphodiester bond, which is crucial for the construction of DNA and RNA chains .
Comparison with Similar Compounds
1-Phenylimidazolium trifluoromethanesulfonate can be compared with other imidazolium-based compounds, such as:
Benzimidazolium triflate: Similar in structure but with a benzimidazole core, used in similar coupling reactions.
1-Methylimidazolium triflate: Another imidazolium derivative with a methyl group, also used in nucleic acid synthesis.
The uniqueness of this compound lies in its phenyl group, which can influence its reactivity and interaction with other molecules, making it particularly effective in certain applications .
Properties
IUPAC Name |
3-phenyl-1H-imidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGZYFHAFBWWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CNC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B8112003.png)

![n-Propanal, o-[(pentafluorophenyl)methyl]oxime](/img/structure/B8112016.png)




